molecular formula C8H8F3NO2 B15245638 (5-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanol

(5-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanol

Katalognummer: B15245638
Molekulargewicht: 207.15 g/mol
InChI-Schlüssel: JWVXUOFPBZCGQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanol is a chemical compound with the molecular formula C8H8F3NO2 It is characterized by the presence of a methoxy group, a trifluoromethyl group, and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanol typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 2-chloropyridine with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(5-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the development of agrochemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (5-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5-Trifluoromethylpyridin-2-yl)methanol: Similar structure but lacks the methoxy group.

    (6-Methoxy-pyridin-2-yl)methanol: Similar structure but lacks the trifluoromethyl group.

    (6-(Trifluoromethyl)pyridin-2-yl)methanol: Similar structure but the methoxy group is replaced with a hydroxyl group.

Uniqueness

(5-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanol is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties

Eigenschaften

Molekularformel

C8H8F3NO2

Molekulargewicht

207.15 g/mol

IUPAC-Name

[5-methoxy-6-(trifluoromethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C8H8F3NO2/c1-14-6-3-2-5(4-13)12-7(6)8(9,10)11/h2-3,13H,4H2,1H3

InChI-Schlüssel

JWVXUOFPBZCGQO-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(N=C(C=C1)CO)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.